2/'/'-O-Acetylsprengerinin C

Overview

Description

"2/'/'-O-Acetylsprengerinin C" falls into a class of chemicals that often involve complex organic syntheses and analyses. The studies generally focus on synthesizing analogs, understanding molecular structures, and investigating chemical and physical properties.

Synthesis Analysis

Synthesis of complex molecules like "2/'/'-O-Acetylsprengerinin C" often involves multistep processes, including coupling reactions, protective group strategies, and selective functionalization. For instance, the synthesis of C-5 analogs of N-acetylneuraminic acid involved indium-mediated allylation, demonstrating a method for constructing complex molecules through efficient, stereoselective C-C bond formation (Choi, Lee, & Whitesides, 1996).

Molecular Structure Analysis

The analysis of molecular structures often includes X-ray diffraction, NMR spectroscopy, and computational methods to determine the configuration and conformation of molecules. For example, the crystal structure of a new acetyl phosphorylamidate was determined, showing its molecular arrangement and interactions within the crystal network (Pourayoubi & Sabbaghi, 2009).

Chemical Reactions and Properties

Chemical properties of molecules like "2/'/'-O-Acetylsprengerinin C" could involve their reactivity towards different reagents, stability under various conditions, and potential to undergo specific chemical transformations. O-acetyl oximes, for example, have been studied for their ability to act as directing groups for Pd-catalyzed C-H bond functionalization, showcasing the versatility in chemical reactions (Neufeldt & Sanford, 2010).

Scientific Research Applications

Acetate, a water-soluble compound produced by fermentation and other processes, plays a crucial role in the cycling of carbon in nature, serving as an important substrate for various microorganisms (Heuer, Krüger, Elvert, & Hinrichs, 2010).

Acetylene (C2H2), an acetylated compound, is an effective nitrification inhibitor, impacting nitrogen use efficiency and greenhouse gas emissions in various agricultural soils (Liu, Hayden, Hu, He, Suter, & Chen, 2017).

O-Acetyl oximes serve as effective directing groups for palladium-catalyzed C-H functionalization reactions, indicating the potential use of acetylated compounds in organic synthesis (Neufeldt & Sanford, 2010).

Acetylated forms of the enzyme acetyl-CoA synthetase are crucial for acetate utilization and support cancer cell growth under metabolic stress, highlighting the role of acetylated enzymes in cancer biology (Schug et al., 2015).

Acetylation of the capsular polysaccharide of Escherichia coli K1 leads to form variation, influencing the bacterium's immunogenic properties and resistance to neuraminidase hydrolysis (Orskov et al., 1979).

properties

IUPAC Name |

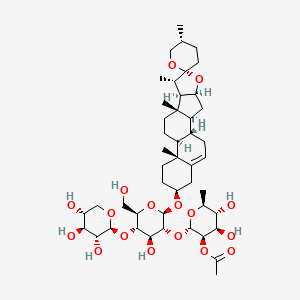

[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72O17/c1-20-9-14-46(56-18-20)21(2)32-30(63-46)16-28-26-8-7-24-15-25(10-12-44(24,5)27(26)11-13-45(28,32)6)59-43-40(62-42-39(58-23(4)48)35(52)33(50)22(3)57-42)37(54)38(31(17-47)60-43)61-41-36(53)34(51)29(49)19-55-41/h7,20-22,25-43,47,49-54H,8-19H2,1-6H3/t20-,21+,22+,25+,26-,27+,28+,29-,30+,31-,32+,33+,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAMOXMEKMIFIR-BDMYDKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2/'/'-O-Acetylsprengerinin C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.